molecular formula C13H16N2O2 B052082 1-Pentyl-1H-indazole-3-carboxylic acid CAS No. 1283576-17-9

1-Pentyl-1H-indazole-3-carboxylic acid

Cat. No. B052082
CAS RN: 1283576-17-9
M. Wt: 232.28 g/mol
InChI Key: NHNDVXVERSIHRZ-UHFFFAOYSA-N
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Description

1-Pentyl-1H-indazole-3-carboxylic Acid is a synthetic intermediate used in the synthesis of N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide . This compound is a cannabinoid indazole compound that can potentially be used for treating pain and nausea, stimulating appetite, and inducing a positive mood change .


Synthesis Analysis

The synthesis of 1H-indazole-3-carboxaldehyde derivatives, which are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles, is based on the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .


Chemical Reactions Analysis

The synthesis of 1H-indazole-3-carboxylic Acid derivatives involves a diazotization reaction . This reaction is highly efficient and provides a concise route to synthesize 1H-indazole-3-carboxylic acid derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C13H16N2O2 and an average mass of 232.278 Da . It has a density of 1.2±0.0 g/cm3, a boiling point of 412.4±0.0 °C at 760 mmHg, and a flash point of 203.2±0.0 °C . It also has a molar refractivity of 65.9±0.0 cm3, and a polar surface area of 55 Å2 .

Scientific Research Applications

  • Antispermatogenic Agents : Some derivatives of 1H-indazole-3-carboxylic acid, such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, have shown potent antispermatogenic activity, influencing testicular weight and spermatogenesis (Corsi & Palazzo, 1976).

  • Crystal Structure Analysis : The crystal structure of a derivative, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, has been studied, providing insights into its physicochemical properties, which may influence its bioactivity and therapeutic activity (Hu Yong-zhou, 2008).

  • Improved Synthesis Processes : Research has been conducted to improve the synthetic process of 1H-indazole-3-carboxylic acid, highlighting its potential for industrial manufacture due to lower costs and simpler operation (Rao Er-chang, 2006).

  • Synthetic Cannabinoid Metabolism : Studies have investigated the metabolism of synthetic cannabinoids, such as AB-PINACA, which contains the 1-pentyl-1H-indazole-3-carboxamide structure. These studies provide important insights for drug analysis and detection in biological samples (Wohlfarth et al., 2015).

  • Kinase Inhibitors in Medicinal Chemistry : Indazole derivatives, including 1H-indazole-3-carboxylic acids, are gaining attention as kinase inhibitors, an important target in medicinal chemistry (Chevalier et al., 2018).

  • Synthesis of Indazole Derivatives : Various synthesis methods for indazole derivatives, including 1H-indazole-3-carboxylic acid esters and amides, have been developed, expanding the range of potential applications in pharmaceuticals (Buchstaller et al., 2011).

  • Metabolite Profiling of Illicit Drugs : Metabolite profiling of illicit drugs containing 1-pentyl-1H-indazole-3-carboxamide structures, such as AB-PINACA and APINACA, has been conducted. This research is crucial for understanding the metabolic pathways of these substances and for developing detection methods in forensic toxicology (Savchuk et al., 2017).

  • Thermochemical Studies : Research on the enthalpy of formation for indazole and its derivatives, including 1H-indazole-3-carboxylic acid, provides valuable data for understanding their energetic and structural properties (Orozco-Guareño et al., 2019).

  • Male Contraception : Indazole carboxylic acids have been studied for their potential use in male contraception, offering a novel approach to fertility control (Cheng et al., 2002).

Mechanism of Action

Target of Action

1-Pentyl-1H-indazole-3-carboxylic acid is a synthetic intermediate used in the synthesis of various cannabinoid indazole compounds . The primary targets of these compounds are the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

It is known that cannabinoids typically exert their effects by binding to and activating the cb1 and cb2 receptors . This interaction triggers a series of intracellular events, leading to changes in cell function.

Biochemical Pathways

Activation of the cb1 and cb2 receptors by cannabinoids can influence several signaling pathways, including the cyclic adenosine monophosphate (camp) pathway, the mitogen-activated protein kinase (mapk) pathway, and the phosphoinositide 3-kinase (pi3k) pathway . These pathways play key roles in various cellular processes, including cell proliferation, differentiation, and survival.

Pharmacokinetics

The solubility of the compound in various solvents such as dmf, dmso, ethanol, and methanol has been reported . These properties can influence the compound’s bioavailability and its ability to reach its target receptors in the body.

Result of Action

Cannabinoids that target the cb1 and cb2 receptors can have various effects, including pain relief, appetite stimulation, and mood enhancement . It’s important to note that the specific effects can vary depending on the specific cannabinoid compound and its affinity for the CB1 and CB2 receptors.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and pH . Additionally, the compound’s action and efficacy can be influenced by the physiological environment, including the presence of other molecules that can interact with the CB1 and CB2 receptors.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

1-Pentyl-1H-indazole-3-carboxylic Acid is a useful synthetic intermediate in the synthesis of cannabinoid indazole compounds . These compounds have potential therapeutic applications such as treating pain and nausea, stimulating appetite, and inducing a positive mood change . Therefore, future research may focus on exploring these therapeutic applications further.

Biochemical Analysis

Biochemical Properties

The predominant metabolic pathway for 1-Pentyl-1H-indazole-3-carboxylic acid is ester hydrolysis yielding a wide variety of N-pentylindazole-3-carboxylic acid metabolites . Ten metabolites for this compound were identified, with the majority generated by hydroxylation, carbonylation, and carboxylation with or without glucuronidation .

Cellular Effects

The cellular effects of this compound are not well known . Synthetic cannabinoids, to which this compound belongs, are known to bind to cannabinoid receptor type 1 (CB 1) and cannabinoid receptor type 2 (CB 2), and are expected to have cannabis-like effects .

Molecular Mechanism

It is known that synthetic cannabinoids bind to cannabinoid receptors, which may lead to various physiological effects .

Temporal Effects in Laboratory Settings

It is known that synthetic cannabinoids can have long-term effects on cellular function .

Dosage Effects in Animal Models

Synthetic cannabinoids are known to have varying effects at different dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. The predominant metabolic pathway is ester hydrolysis, yielding a variety of N-pentylindazole-3-carboxylic acid metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well known. Synthetic cannabinoids are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well known. Synthetic cannabinoids are known to be localized in various subcellular compartments .

properties

IUPAC Name

1-pentylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(14-15)13(16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNDVXVERSIHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 1-pentyl-1H-indazole-3-carboxylic acid important in the context of synthetic cannabinoid research?

A1: this compound is a key metabolite of MN-18 and 5F-MN-18, two synthetic cannabinoids identified in recent years. The presence of this metabolite in biological samples can serve as a marker for MN-18 or 5F-MN-18 intake, aiding clinical and forensic investigations. This is crucial as understanding the metabolism of novel psychoactive substances like MN-18 and 5F-MN-18 is essential for confirming their use and linking them to potential adverse effects. []

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